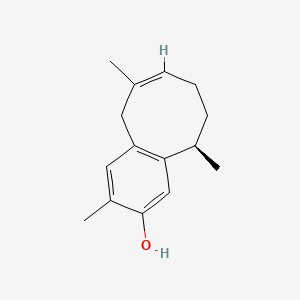
Parvifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parvifolin is a natural product found in Anaphalis longifolia, Electranthera mutica, and other organisms with data available.
Scientific Research Applications
Isolation and Identification in Plants
Parvifolin, a type of ent-kaurane-type diterpenoid, has been identified in various plant species. For instance, it was found in Rabdosia serra leaves, along with other compounds like effusanin E and lasiodin, contributing to the plant's phytochemical profile (Lin et al., 2012). Similarly, parvifoline derivatives like parvifoline X and Y were isolated from Isodon parvifolius leaves, displaying cytotoxicity against various cancer cell lines (Li et al., 2006).
Synthesis and Chemical Studies
In chemical research, parvifolin has been a subject of synthetic studies. A formal synthesis of parvifolin was achieved using an aromatic Cope rearrangement, highlighting its significance in organic chemistry (Vázquez-Sánchez & Ávila-Zárraga, 2017).
Pharmacological Properties
Research on ent-kaurane-type diterpenoids, including parvifolin, has revealed their potential in pharmacological applications. For instance, antiproliferative effects of these compounds were observed in various cancer cell lines, suggesting their potential use in cancer treatment (Li et al., 2006).
properties
CAS RN |
62706-41-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-11(2)14-9-15(16)12(3)8-13(14)7-10/h5,8-9,11,16H,4,6-7H2,1-3H3/b10-5-/t11-/m1/s1 |
InChI Key |
SVHIJLOAVJCJNN-GULOHRGCSA-N |
Isomeric SMILES |
C[C@@H]1CC/C=C(\CC2=C1C=C(C(=C2)C)O)/C |
SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
Canonical SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
synonyms |
parvifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



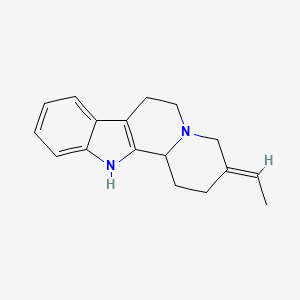
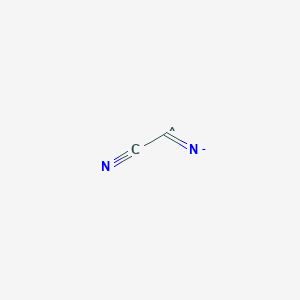

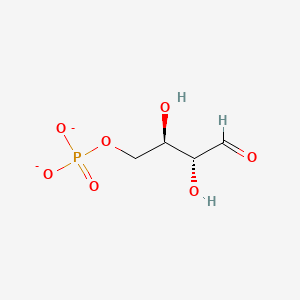
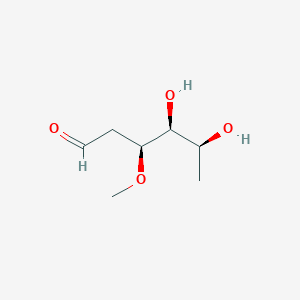

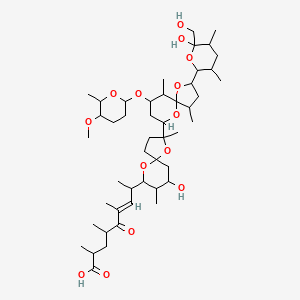
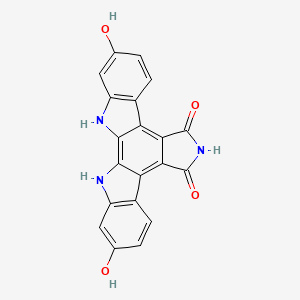



![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
